REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6](O)[N:5]2[N:9]=[N:10][N:11]=[C:4]2[N:3]=1.P(Cl)(Cl)([Cl:14])=O>C(Cl)(Cl)Cl>[Cl:14][C:6]1[N:5]2[N:9]=[N:10][N:11]=[C:4]2[N:3]=[C:2]([CH3:1])[CH:7]=1
|
Name
|
|
Quantity
|
67.88 g
|
Type
|
reactant
|
Smiles
|
CC1=NC=2N(C(=C1)O)N=NN2
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 1.5 hours in a bath of 100° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
TEMPERATURE
|
Details
|
ice-cooled
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
to evaporate the solvent
|
Type
|
FILTRATION
|
Details
|
The set residue was collected by filtration with addition of n-hexane
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=NC=2N1N=NN2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 70.2 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |